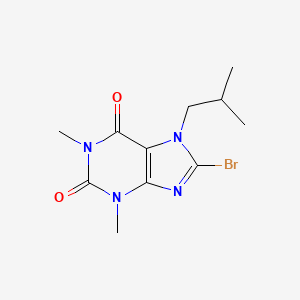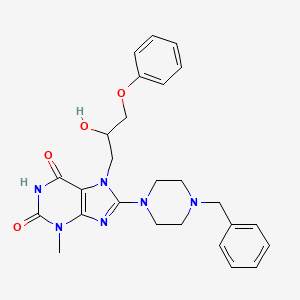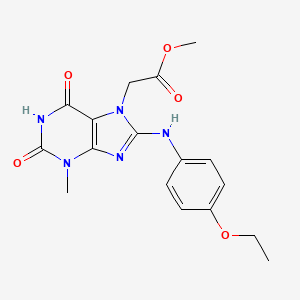
8-bromo-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
8-bromo-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as Br-IBMX, is a chemical compound that has been widely used in scientific research. It is a cyclic nucleotide phosphodiesterase (PDE) inhibitor that has been shown to have various biochemical and physiological effects.
Mechanism of Action
8-bromo-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione inhibits PDE by binding to the catalytic site of the enzyme and preventing the hydrolysis of cAMP and cGMP. This leads to an increase in the levels of these cyclic nucleotides in cells, which can activate various downstream signaling pathways. 8-bromo-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been shown to be a non-selective PDE inhibitor, meaning that it can inhibit multiple isoforms of PDE.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-bromo-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione are diverse and depend on the specific cell type and signaling pathway that is affected. 8-bromo-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been shown to increase the levels of cAMP and cGMP in cells, which can lead to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases can then phosphorylate various downstream targets, leading to changes in cellular processes such as gene expression, ion channel activity, and cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 8-bromo-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its ability to inhibit multiple isoforms of PDE, making it a non-selective PDE inhibitor. This allows for a broad range of cellular processes to be studied using 8-bromo-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. However, one limitation of using 8-bromo-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is its potential toxicity at high concentrations. Careful dosing and monitoring of cells is necessary to avoid toxicity and ensure accurate results.
Future Directions
There are several future directions for research on 8-bromo-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. One area of interest is the development of more selective PDE inhibitors that can target specific isoforms of PDE. This could lead to more targeted therapies for various diseases. Another area of interest is the study of the effects of 8-bromo-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione on specific cell types and signaling pathways. This could lead to a better understanding of the role of PDE inhibitors in cellular processes and disease states. Finally, the development of new synthesis methods for 8-bromo-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione could lead to more efficient and cost-effective production of this compound for research purposes.
Scientific Research Applications
8-bromo-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been widely used in scientific research as a PDE inhibitor. It has been shown to increase the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in cells, which can affect various cellular processes. 8-bromo-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been used in studies on the regulation of cAMP and cGMP signaling pathways, as well as in studies on the effects of PDE inhibitors on cell growth, differentiation, and apoptosis.
properties
IUPAC Name |
8-bromo-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O2/c1-6(2)5-16-7-8(13-10(16)12)14(3)11(18)15(4)9(7)17/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKXHVAHZCHEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B3408911.png)
![2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3408918.png)
![3-allyl-2-((3,4-dichlorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3408924.png)
![4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide](/img/structure/B3408936.png)
![3-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile](/img/structure/B3408938.png)
![1-(3-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3408943.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3408947.png)
![methyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B3408962.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3408992.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3408996.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B3408997.png)